5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Description
This compound features a pentanoic acid backbone modified with two cyclohexyloxy groups (one as an ether and one as an ester), a tert-butyl carbamate (Boc) group, and a ketone at position 5. The molecular formula is estimated as C₂₃H₃₉NO₉, with a molecular weight of ~473 g/mol (calculated).
Properties
IUPAC Name |
5-cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO8/c1-23(2,3)32-22(29)24-18(19(25)26)14-17(20(27)30-15-10-6-4-7-11-15)21(28)31-16-12-8-5-9-13-16/h15-18H,4-14H2,1-3H3,(H,24,29)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMSKGBVMLFCGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C(=O)OC1CCCCC1)C(=O)OC2CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577538 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-(cyclohexyloxy)-4-[(cyclohexyloxy)carbonyl]-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125811-09-8 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-5-(cyclohexyloxy)-4-[(cyclohexyloxy)carbonyl]-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30577538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Properties
The molecular formula of 5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid is . The compound features multiple functional groups, including cyclohexyl and carbamate moieties, which may influence its biological interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 397.55 g/mol |
| LogP (octanol-water partition coefficient) | 4.25 |
| Solubility | Soluble in DMSO, slightly soluble in water |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest potential roles in modulating metabolic pathways and influencing cellular signaling.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, particularly those related to amino acid metabolism.
- Receptor Modulation : It has been hypothesized that the compound could act as a modulator of certain receptors, potentially impacting neurotransmission or hormonal signaling.
Study 1: Enzyme Interaction
In vitro studies demonstrated that this compound inhibited the activity of glutamate decarboxylase (GAD), an enzyme critical for GABA synthesis. The inhibition was dose-dependent, suggesting a potential role in neuropharmacology.
Study 2: Antioxidant Properties
Another study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated that it exhibited significant antioxidant activity, which could be beneficial in reducing oxidative stress-related damage in cells.
Study 3: Cytotoxicity Assessment
A cytotoxicity assay performed on various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis at micromolar concentrations. Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic events.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Differences in Properties and Reactivity
Lipophilicity and Solubility: The target compound’s two cyclohexyl groups confer higher lipophilicity compared to the hydroxy analogue (C₁₀H₁₉NO₅), which lacks these substituents . This reduces water solubility but may enhance membrane permeability. The spiro compound (C₂₀H₂₅NO₃) has a rigid bicyclic structure, likely improving metabolic stability compared to the target’s flexible pentanoic acid chain .
Reactivity: The Boc group in the target compound is prone to acidic hydrolysis, releasing an amine—a feature absent in the hydroxy analogue. Both the target compound and the hydroxy analogue decompose under strong oxidizers, producing CO₂, CO, and NOₓ .
Toxicity: Limited toxicological data exist for all compounds.
Applications: The spiro compound (C₂₀H₂₅NO₃) shares structural motifs with fungicidal intermediates (e.g., metconazole precursors), suggesting the target compound could also serve agrochemical roles .
Data Gaps and Research Needs
- Stability : The target compound’s ester and carbamate groups may hydrolyze under physiological conditions, necessitating stability studies.
- Ecological Impact: No data exist on environmental persistence or toxicity, requiring alignment with regulations like EC1272/08 .
Preparation Methods
Boc Protection of the α-Amino Group
Procedure :
-
Starting material : L-Glutamic acid.
-
Reagents : Di-tert-butyl dicarbonate (Boc anhydride), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF)/water (1:1).
-
Conditions : Stir at 0–5°C for 1 hour, then room temperature for 12–18 hours.
-
Mechanism : The Boc group is introduced via nucleophilic attack of the amino group on Boc anhydride under mildly basic conditions.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Reaction Time | 12–18 hours |
| Solvent | THF/H₂O |
| Workup | Extraction with ethyl acetate, drying (Na₂SO₄) |
Cyclohexyl Esterification of the γ-Carboxylic Acid
Procedure :
-
Intermediate : Boc-L-glutamic acid.
-
Reagents : Cyclohexanol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
-
Mechanism : DCC activates the γ-carboxylic acid as an intermediate O-acylisourea, which reacts with cyclohexanol to form the ester.
Key Data :
| Parameter | Value |
|---|---|
| Molar Ratio | Boc-Glu : Cyclohexanol = 1:1.2 |
| Catalyst | DMAP (10 mol%) |
| Workup | Filtration (remove DCU), column chromatography |
Introduction of the Cyclohexyloxycarbonyl Group at the β-Position
Procedure :
-
Intermediate : Boc-L-glutamic acid γ-cyclohexyl ester.
-
Reagents : Cyclohexyl chloroformate, pyridine, DCM.
-
Conditions : Add cyclohexyl chloroformate dropwise at 0°C, then stir at 25°C for 6 hours.
-
Mechanism : The β-hydroxyl group (introduced via oxidation of the β-CH₂ group) reacts with cyclohexyl chloroformate to form the carbonate ester.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C |
| Reaction Time | 6 hours |
| Solvent | DCM |
| Workup | Wash with 1M HCl, brine, drying (MgSO₄) |
Alternative Route via Mixed Carbonate Formation
One-Pot Protection Strategy
Procedure :
-
Starting material : L-Glutamic acid.
-
Reagents : Boc anhydride, cyclohexyl chloroformate, cyclohexanol, DCC, DMAP.
-
Conditions : Sequential addition of reagents in DCM at 0°C, followed by warming to 25°C.
-
Advantage : Reduces purification steps by combining amino protection and esterification.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 24 hours |
| Solvent | DCM |
| Workup | Extraction, silica gel chromatography |
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Stepwise Protection | 70–78 | ≥98 | High selectivity |
| One-Pot Synthesis | 60–68 | 95–97 | Reduced steps |
Challenges and Solutions
-
β-Position Functionalization : Introducing the cyclohexyloxycarbonyl group requires prior oxidation of the β-CH₂ to a hydroxyl group. This can be achieved via Jones oxidation (CrO₃/H₂SO₄) or enzymatic methods.
-
Steric Hindrance : Bulky cyclohexyl groups may slow reaction rates. Using DMAP as a catalyst enhances nucleophilicity.
Industrial-Scale Considerations
Q & A
Basic: What are the optimal synthetic routes for 5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid, and how can purity be ensured?
Methodological Answer:
Synthesis of this polyfunctionalized compound typically involves multi-step protocols, such as sequential protection/deprotection of reactive groups (e.g., cyclohexyloxycarbonyl and tert-butyloxycarbonylamino) and controlled condensation reactions. Key steps include:
- Protection Strategies : Use tert-butyloxycarbonyl (Boc) groups for amine protection due to their stability under acidic conditions .
- Coupling Agents : Employ carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) for esterification or amidation .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended for isolating intermediates. Purity validation via NMR (e.g., <sup>13</sup>C for carbonyl groups) and mass spectrometry ensures structural fidelity .
Basic: What spectroscopic techniques are most effective for characterizing the structural complexity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm carbonyl stretches (C=O at 1700–1750 cm⁻¹) and amine/amide bonds (N–H at 3300 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., via ESI-TOF) with ppm-level accuracy .
Advanced: How can computational methods accelerate reaction optimization for derivatives of this compound?
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction conditions . Steps include:
- Reaction Path Screening : Use software like Gaussian or ORCA to model activation energies for key steps (e.g., ester hydrolysis).
- Data-Driven Optimization : Apply Bayesian optimization to experimental parameters (solvent, temperature) based on computed thermodynamic data .
- Validation : Cross-check computational predictions with small-scale experiments (e.g., 0.1 mmol trials) before scaling .
Advanced: How should researchers address contradictions in experimental data, such as inconsistent yields or spectroscopic results?
Methodological Answer:
- Root-Cause Analysis :
- Feedback Loops : Integrate failed experiments into computational models to refine reaction pathways (e.g., adjusting steric parameters in DFT calculations) .
Advanced: What stability challenges arise during storage of this compound, and how can decomposition be mitigated?
Methodological Answer:
- Stability Profile : The compound is stable under inert atmospheres (N2) at –20°C but may hydrolyze in humid conditions due to labile ester groups .
- Mitigation Strategies :
Advanced: What challenges exist in scaling up multi-step syntheses of this compound, and how can they be resolved?
Methodological Answer:
- Bottlenecks :
- Low yields in cyclization steps due to steric hindrance from cyclohexyl groups.
- Purification difficulties in polar intermediates.
- Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
